

## CK1-IN-4 safety and handling guidelines

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| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CK1-IN-4  |           |
| Cat. No.:            | B15544170 | Get Quote |

## **Application Notes: CK1-IN-4**

Compound Identification: **CK1-IN-4**, also known as Compound 59, is a selective inhibitor of Casein Kinase 1 delta (CK1 $\delta$ ).[1][2] It is utilized in research settings to probe the biological functions of CK1 $\delta$  and to explore its therapeutic potential.

Mechanism of Action: Casein Kinase 1 (CK1) is a family of serine/threonine-specific protein kinases that are crucial regulators in numerous cellular processes.[3][4][5] CK1 inhibitors, including **CK1-IN-4**, typically function as ATP-competitive inhibitors.[3][6] They bind to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group from ATP to the target substrate protein.[3][6] By inhibiting CK1's enzymatic activity, these compounds can modulate the phosphorylation state of its substrates, thereby altering their function and downstream signaling pathways.[3]

Biological Context & Research Applications: The CK1 family of kinases (comprising isoforms  $\alpha$ ,  $\beta$ ,  $\gamma$ ,  $\delta$ , and  $\epsilon$ ) is implicated in a wide array of critical signaling pathways.[3][4]

- Wnt/β-catenin Signaling: CK1 is a key component of the β-catenin "destruction complex". In the absence of a Wnt signal, CK1 phosphorylates β-catenin, marking it for degradation.
   Inhibition of CK1 can therefore modulate this oncogenic pathway.[4][7]
- p53 Tumor Suppressor Pathway: CK1 isoforms can phosphorylate MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. This phosphorylation can lead to MDM2 degradation and subsequent stabilization and activation of p53.[4][7]



- Circadian Rhythm: CK1δ and CK1ε are central to regulating the circadian clock by phosphorylating core clock proteins like PER (Period).[3][4][5]
- Neuroprotection: **CK1-IN-4** has demonstrated a neuroprotective effect in cellular models, indicating its potential as a research tool in neurodegenerative disease studies.[1]

Due to its involvement in these pathways, **CK1-IN-4** is a valuable tool for researchers in oncology, neurobiology, and chronobiology.

## **Quantitative Data Summary**

The following table summarizes the available quantitative data for CK1-IN-4.



| Parameter         | Value                                | Target(s) | Notes   |
|-------------------|--------------------------------------|-----------|---|
| IC50              | 2.74 μΜ                              | CK1δ      | The half maximal inhibitory concentration against Casein Kinase 1 delta. [1][2]   |
| Storage (Powder)  | Room temperature<br>(short-term)     | N/A       | Recommended storage for continental US; however, consulting the Certificate of Analysis for specific batch recommendations is crucial.[1] For long- term storage, -20°C is recommended, by analogy with similar compounds.[8] |
| Storage (Solvent) | 1 month at -20°C; 1<br>year at -80°C | N/A       | Based on data for the similar inhibitor CK1-IN-1.[8] Aliquoting stock solutions is recommended to avoid freeze-thaw cycles.[8]  |
| Solubility        | Insoluble in Water and<br>Ethanol    | N/A       | Based on data for the similar inhibitor CK1-IN-1.[8]  |



|                   |      |     | Dimethyl sulfoxide is a common solvent for this class of |
|-------------------|------|-----|--|
| Solvent for Stock | DMSO | N/A | compounds. Use   |
|                   |      |     | fresh, anhydrous   |
|                   |      |     | DMSO for best  |
|                   |      |     | results.[8]  |

## **Safety and Handling Guidelines**

As **CK1-IN-4** is intended for research use only, and its toxicological properties have not been fully investigated, it must be handled with care, following standard laboratory safety procedures.[9][10]

- 1. General Precautions:
- Read and understand the Safety Data Sheet (SDS) if available. If not, treat the compound as
  potentially hazardous.
- Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12][13]
- Avoid contact with skin and eyes.[13] Do not eat, drink, or smoke in the laboratory area.[11]
- Wash hands thoroughly after handling the compound.[11]
- 2. Personal Protective Equipment (PPE):
- Eye Protection: Wear chemical safety goggles or a face shield.[13]
- Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[13]
- Body Protection: Wear a standard laboratory coat. Ensure it is kept clean and is not worn outside of the laboratory.[14]
- 3. Spill and Emergency Procedures:



- Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[15][16]
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[11][15]
- Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[15]
- Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[15]
- Small Spills: In case of a small spill, absorb the material with an inert substance (e.g., sand or vermiculite), collect it in a sealed container, and dispose of it as hazardous waste.[11] Ensure the area is well-ventilated during cleanup.
- 4. Storage and Disposal:
- Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[11][12] For long-term stability, follow the temperature guidelines in the data table above.[1][8]
- Disposal: Dispose of unused compounds and waste materials in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.[11]

## **Experimental Protocols**

# Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from a general luminescent kinase assay method and is suitable for measuring the inhibitory effect of **CK1-IN-4** on CK1 $\delta$  activity.[17]

#### Methodology:

- Reagent Preparation:
  - Prepare a stock solution of CK1-IN-4 (e.g., 10 mM in 100% DMSO).



- Create a serial dilution of CK1-IN-4 in a buffer compatible with the kinase reaction (e.g., Tris-HCl, MgCl<sub>2</sub>). Include a DMSO-only control.
- Prepare the kinase reaction buffer containing ATP and the appropriate CK1 substrate (e.g., a specific peptide).
- Prepare the recombinant human CK1δ enzyme solution.

#### Kinase Reaction:

- In a 384-well plate, add 2.5 μL of the serially diluted **CK1-IN-4** or DMSO control.
- $\circ$  Add 2.5 µL of the CK1 $\delta$  enzyme/substrate/ATP mixture to each well to initiate the reaction.
- Incubate the plate at room temperature for 60 minutes.

#### Signal Detection:

- Add 5 μL of ADP-Glo<sup>™</sup> Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 10 μL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal.
- Incubate at room temperature for 30 minutes.

#### Data Analysis:

- Measure luminescence using a plate reader.
- The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.
- Plot the percentage of inhibition against the log concentration of CK1-IN-4 and fit the data to a dose-response curve to calculate the IC<sub>50</sub> value.



## **Protocol 2: Cell Viability (MTT) Assay**

This protocol determines the effect of **CK1-IN-4** on the proliferation of a chosen cell line (e.g., SH-SY5Y or a cancer cell line like U87MG).[18]

#### Methodology:

- Cell Seeding:
  - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO<sub>2</sub> incubator.
- Compound Treatment:
  - Prepare various concentrations of CK1-IN-4 in the appropriate cell culture medium.
     Include a vehicle control (e.g., 0.1% DMSO).
  - Remove the old medium from the cells and replace it with the medium containing the different concentrations of CK1-IN-4.
  - Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
- MTT Incubation:
  - $\circ$  Add 10  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well.
  - Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
- Formazan Solubilization:
  - Carefully remove the medium.
  - Add 100 μL of DMSO to each well to dissolve the formazan crystals.
  - Gently shake the plate for 10 minutes to ensure complete dissolution.
- Data Acquisition:

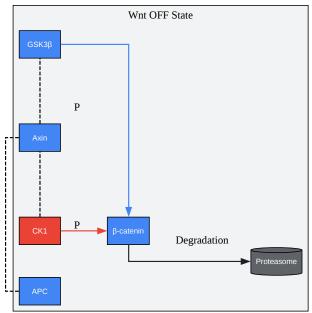


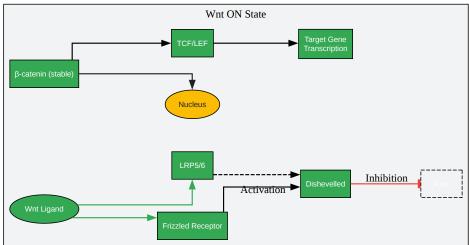
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control cells.

## **Visualizations**

The following diagrams illustrate key signaling pathways regulated by Casein Kinase 1.



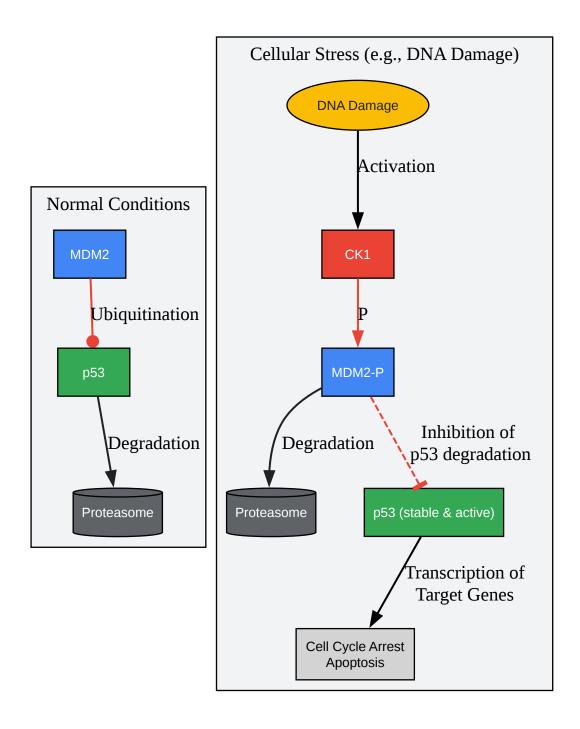




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Caption: Role of CK1 in the Wnt/ $\beta$ -catenin signaling pathway.





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Caption: Regulation of the p53 tumor suppressor by CK1.

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